CH3CH(CH3)(CH2)3CH3
C7H16
2-Methylhexane
CAS No.: 591-76-4
Cat. No.: VC21249820
Molecular Formula: C7H16
CH3CH(CH3)(CH2)3CH3
C7H16
Molecular Weight: 100.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 591-76-4 |
---|---|
Molecular Formula | C7H16 CH3CH(CH3)(CH2)3CH3 C7H16 |
Molecular Weight | 100.2 g/mol |
IUPAC Name | 2-methylhexane |
Standard InChI | InChI=1S/C7H16/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3 |
Standard InChI Key | GXDHCNNESPLIKD-UHFFFAOYSA-N |
SMILES | CCCCC(C)C |
Canonical SMILES | CCCCC(C)C |
Boiling Point | 90.0 °C 90 °C |
Flash Point | -18 °C c.c. |
Melting Point | -118.2 °C -118 °C |
Introduction
Chemical Identity and Structure
2-Methylhexane (C₇H₁₆) is an isomer of heptane characterized by a branched structure where a methyl group is attached to the second carbon of a hexane chain. Also known as isoheptane or ethylisobutylmethane, this compound features the structural arrangement CH₃-CH(CH₃)-CH₂-CH₂-CH₂-CH₃. The branching at the second carbon position creates a more compact molecular geometry compared to linear heptane, significantly influencing its physicochemical properties and reactivity patterns. 2-Methylhexane represents one of the nine possible structural isomers of heptane, with its specific methyl positioning creating distinctive characteristics that differentiate it from related compounds such as 3-methylhexane or 2,2-dimethylpentane.
The CAS Registry Number for 2-Methylhexane is 591-76-4, providing a unique identifier for this specific isomer in chemical databases and regulatory frameworks . Its IUPAC Standard InChIKey is GXDHCNNESPLIKD-UHFFFAOYSA-N, which offers a standardized digital representation of its chemical structure .
Physical Properties
2-Methylhexane exhibits physical properties that reflect its molecular structure and intermolecular forces. As a medium-chain branched alkane, it presents as a colorless, odorless liquid at standard conditions with relatively low polarity.
Fundamental Physical Constants
The physical properties of 2-Methylhexane are comprehensively documented through various analytical techniques and measurements, as presented in Table 1.
The physical data reveals that 2-Methylhexane has a slightly lower boiling point compared to its linear isomer n-heptane (98°C), demonstrating how branching reduces intermolecular forces and thereby lowers boiling points. Its extremely low water solubility (3.8 mg/L) is consistent with its highly nonpolar character, while its high LogP value indicates strong lipophilicity. These properties significantly influence its behavior in various chemical, industrial, and environmental contexts.
Preparation Methods
Several synthetic approaches exist for the preparation of 2-Methylhexane, ranging from laboratory-scale processes to industrial production techniques.
Industrial Production
In industrial settings, 2-Methylhexane is often separated from petroleum fractions through sophisticated distillation and refining processes. These methods exploit the slight differences in boiling points between 2-Methylhexane and other isomers to achieve effective separation. The compound is frequently found as an impurity in commercial heptane products, requiring purification for applications demanding high purity.
Chemical Reactivity
2-Methylhexane participates in various chemical reactions, though it generally exhibits the limited reactivity characteristic of saturated hydrocarbons. Its reactivity is primarily governed by the C-H bond activation, which requires substantial energy input or specific catalysts.
Catalytic Reactions
2-Methylhexane participates in various catalytic transformations, including isomerization, cracking, and reforming reactions. These processes are particularly important in petroleum refining and can lead to structural rearrangements or fragmentation of the carbon skeleton.
Applications and Industrial Significance
The unique physical and chemical properties of 2-Methylhexane contribute to its versatility in numerous applications across different industries.
Solvent Applications
Due to its nonpolar nature and solvent properties, 2-Methylhexane serves as an effective medium for various chemical processes:
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Extraction of nonpolar compounds
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Component in specialized cleaning formulations
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Solvent for organic synthesis reactions requiring nonpolar media
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Carrier for hydrophobic substances in various formulations
Its miscibility with other organic solvents (including acetone, alcohol, benzene, chloroform, ligroin, and ether) enhances its versatility in solvent applications .
Reference Standards
2-Methylhexane serves as an important reference standard in analytical chemistry, particularly in chromatographic applications. Its well-defined properties make it valuable for calibration and method development in gas chromatography and other separation techniques.
Research Applications
In research settings, 2-Methylhexane provides a model compound for studying:
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Structure-property relationships in branched alkanes
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Reaction mechanisms and selectivity patterns
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Catalytic processes involving C-H bond activation
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Thermodynamic and kinetic parameters of organic reactions
These research applications contribute valuable insights to fundamental chemical understanding and practical applications development.
Hazard Parameter | Value | Units | Reference |
---|---|---|---|
Flash Point | 25 | °F | |
Autoignition Temperature | 536 | °F | |
Explosive Limit | ~7 | % | |
Hazard Class | 3.1 | - | |
Packing Group | II | - |
The low flash point and moderate explosive limit range indicate that 2-Methylhexane presents a significant fire and explosion hazard, requiring appropriate containment, ventilation, and ignition source control.
Environmental Considerations
The environmental behavior and impact of 2-Methylhexane are important considerations in its life cycle management.
Environmental Fate and Transport
Several physicochemical properties influence the environmental behavior of 2-Methylhexane:
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Henry's Law Constant: 0.512 atm·m³/mol at 26.9°C, 0.311 at 35.0°C, 0.256 at 45.0°C (indicating significant volatilization potential)
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Water Solubility: 3.8 mg/L at 23°C (limiting aquatic distribution)
These properties indicate that when released into the environment, 2-Methylhexane will predominantly partition to air and organic phases rather than water. Its high Henry's Law Constant suggests rapid volatilization from water surfaces, while its low water solubility limits its mobility in aqueous environments.
Environmental Toxicity
The classification of 2-Methylhexane as dangerous for the environment (N) with risk statement 50/53 indicates significant potential toxicity to aquatic organisms with possible long-term adverse effects . This toxicity likely stems from its nonpolar nature, which can disrupt biological membranes and cellular processes.
Regulatory Considerations
Various regulatory frameworks govern the handling, transport, and disposal of 2-Methylhexane:
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Various national and regional regulations concerning volatile organic compounds (VOCs)
Compliance with these regulations is essential for legal and environmentally responsible management of this compound.
Analytical Methods
The identification and quantification of 2-Methylhexane employ various analytical techniques tailored to its physical and chemical properties.
Chromatographic Methods
Gas chromatography (GC) represents the primary analytical technique for 2-Methylhexane analysis due to its volatility and thermal stability. Typical GC methods utilize:
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Nonpolar stationary phases (e.g., dimethylpolysiloxane or 5% phenyl-methylpolysiloxane)
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Flame ionization detection (FID) for quantification
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Mass spectrometry (MS) for confirmation and identification
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Temperature programming to optimize separation from other hydrocarbon isomers
These methods achieve excellent separation from structurally similar compounds, enabling precise identification and quantification.
Spectroscopic Methods
Complementary spectroscopic techniques provide structural confirmation and additional characterization:
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Infrared (IR) spectroscopy: Characterizes C-H stretching and bending vibrations
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Nuclear Magnetic Resonance (NMR): Provides detailed structural information, particularly through ¹H and ¹³C spectra
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Mass Spectrometry: Generates fragmentation patterns characteristic of branched alkanes
These spectroscopic approaches enable comprehensive structural verification and purity assessment.
Comparison with Similar Compounds
Comparing 2-Methylhexane with structurally related compounds provides valuable insights into structure-property relationships among alkane isomers.
Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Key Structural Feature |
---|---|---|---|---|
2-Methylhexane | C₇H₁₆ | 90 | 0.679 | Methyl branch at C-2 of hexane |
n-Heptane | C₇H₁₆ | 98 | 0.684 | Linear heptane chain |
3-Methylhexane | C₇H₁₆ | 92 | 0.687 | Methyl branch at C-3 of hexane |
2-Methylpentane | C₆H₁₄ | 60 | 0.653 | Methyl branch at C-2 of pentane |
3-Methylpentane | C₆H₁₄ | 63 | 0.664 | Methyl branch at C-3 of pentane |
3-Ethylpentane | C₇H₁₆ | 93 | 0.698 | Ethyl branch at C-3 of pentane |
2,2-Dimethylpentane | C₇H₁₆ | 79 | 0.674 | Two methyl branches at C-2 of pentane |
This comparison illustrates several important trends:
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Branching lowers boiling points compared to linear isomers (2-Methylhexane boils at 90°C vs. n-heptane at 98°C)
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The position of branching affects physical properties (2-Methylhexane vs. 3-Methylhexane)
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Multiple branches further reduce boiling points (2,2-Dimethylpentane boils at 79°C)
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Branching generally reduces density slightly compared to linear isomers
These structure-property relationships demonstrate how subtle structural variations significantly impact macroscopic properties, with important implications for applications and processing.
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